Cloxazolam is derived from the benzodiazepine class of pharmaceuticals. Its unique molecular structure allows it to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA neurotransmission. This compound is often utilized in clinical settings for its therapeutic effects on anxiety and seizure disorders .
The synthesis of Cloxazolam involves several key steps that utilize various chemical precursors. One notable method includes the use of o-chlorobenzoyl chloride and p-chloroaniline as starting materials to synthesize a dihydroquinazoline compound. This compound undergoes hydrolysis followed by bromacetylation, ethanolamination, and cyclization to yield Cloxazolam with a total yield of approximately 24.1% .
Cloxazolam has a molecular formula of with a molecular weight of approximately 349.211 g/mol . The structure features:
The InChI Key for Cloxazolam is ZIXNZOBDFKSQTC-UHFFFAOYSA-N, allowing for easy identification in chemical databases. The three-dimensional conformation can be analyzed using computational methods to understand its interactions with biological targets .
Cloxazolam participates in several chemical reactions typical for benzodiazepines:
Cloxazolam functions as a positive allosteric modulator at the GABA(A) receptor sites. By binding to these receptors, it enhances GABA's inhibitory effects on neuronal excitability, leading to its anxiolytic and sedative properties. This mechanism is similar to other benzodiazepines but may differ in potency and duration of action due to its unique structural features .
Cloxazolam exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 349.211 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Half-life | ~65 hours |
Cloxazolam has various scientific applications primarily in clinical settings:
Research continues into optimizing its therapeutic applications while minimizing potential side effects associated with long-term use of benzodiazepines .
Cloxazolam was first synthesized in the early 1970s by Sankyo Research Laboratories (Japan) through molecular optimization of the benzodiazepine scaffold. Key patents (US 3,696,094 and 3,772,371) were granted in 1972–1973, detailing its synthesis and anticonvulsant properties [2] [4]. The compound entered clinical use in Japan (1974) under brands including Sepazon®, initially approved as an anxiolytic [7]. Unlike classical benzodiazepines (e.g., diazepam), preclinical studies demonstrated its prodrug nature, requiring hepatic metabolism for activation [2] [4]. Despite early interest, development of the isolated (S)-enantiomer remained limited, with no records of enantiomer-specific approvals in accessible literature [1] [2].
Table 1: Key Development Milestones of Cloxazolam
Year | Event | Entity |
---|---|---|
1972 | Synthesis and patent filing | Sankyo Research Labs |
1973 | US Patents 3,696,094 & 3,772,371 issued | Sankyo Company Limited |
1974 | Market launch in Japan (Sepazon®) | Sankyo Pharmaceuticals |
1980s | Introduction in European markets | Various licensees |
2019 | Withdrawn from Belgian market | Regulatory decision |
Cloxazolam belongs to the 1,3-oxazolobenzodiazepine subclass, defined by an oxazole ring fused at positions 2 and 3 of the benzodiazepine core. Its chemical name is 10-chloro-11b-(2-chlorophenyl)-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one (C₁₇H₁₄Cl₂N₂O₂; MW 349.21 g/mol) [1] [4]. This fusion confers:
Table 2: Structural Comparison of Cloxazolam with Classical Benzodiazepines
Feature | Cloxazolam | Classical BZD (e.g., Diazepam) |
---|---|---|
Core structure | Oxazolobenzodiazepine | 1,4-Benzodiazepine |
Active metabolites | Delorazepam | Desmethyldiazepam, Oxazepam |
Molecular weight (g/mol) | 349.21 | 284.74 |
Chiral centers | Yes (11b-position) | No |
Half-life (parent drug) | ~65 hours | 20–100 hours (diazepam) |
Cloxazolam’s approval is geographically restricted and has diminished over time. As of 2025:
Table 3: Global Regulatory Status Summary
Country/Region | Status | Primary Indications | Brand Examples |
---|---|---|---|
Japan | Approved | Anxiety, epilepsy adjunct | Sepazon®, Tolestan® |
Brazil | Approved | Anxiety | Clozal® |
Belgium | Withdrawn (2019) | N/A | Previously Olcadil® |
United States | Not approved | N/A | — |
Taiwan | Approved | Anxiety | Market-specific brands |
The trajectory of cloxazolam—and by extension, its (S)-enantiomer—reflects constrained commercial interest, likely due to the dominance of newer benzodiazepines and non-benzodiazepine anxiolytics. Its persistence in select markets underscores region-specific therapeutic valuations, particularly for treatment-resistant conditions [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0